molecular formula C8H4Cl2N2O2 B7909944 6,7-dichloro-3-(hydroxyamino)indol-2-one

6,7-dichloro-3-(hydroxyamino)indol-2-one

Cat. No.: B7909944
M. Wt: 231.03 g/mol
InChI Key: CVOUSAVHMDXCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

CID 11637204 plays a significant role in biochemical reactions, particularly in the activation of human Ca2+ -activated K+ channels of SK and IK types . It interacts with these channels, increasing their current with an EC50 of 10 nM . The nature of these interactions is likely due to the compound’s ability to bind to these channels and modulate their activity.

Cellular Effects

The effects of CID 11637204 on cellular processes are primarily related to its role as an activator of K+ channels By activating these channels, it can influence cell function, potentially impacting cell signaling pathways and cellular metabolism

Molecular Mechanism

At the molecular level, CID 11637204 exerts its effects by binding to and activating human Ca2+ -activated K+ channels of SK and IK types This activation can lead to changes in ion flow across the cell membrane, which can influence various cellular processes

Chemical Reactions Analysis

6,7-dichloro-3-(hydroxyamino)indol-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

6,7-dichloro-3-(hydroxyamino)indol-2-one is unique due to its high potency and selectivity for small conductance and intermediate conductance potassium channels. Similar compounds include:

These comparisons highlight the unique properties of this compound in terms of potency and selectivity for specific potassium channels.

Properties

IUPAC Name

6,7-dichloro-3-(hydroxyamino)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12-14/h1-2,14H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOUSAVHMDXCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC(=O)C(=C21)NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=NC(=O)C(=C21)NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dichloro-3-(hydroxyamino)indol-2-one
Reactant of Route 2
6,7-dichloro-3-(hydroxyamino)indol-2-one
Reactant of Route 3
6,7-dichloro-3-(hydroxyamino)indol-2-one
Reactant of Route 4
6,7-dichloro-3-(hydroxyamino)indol-2-one
Reactant of Route 5
6,7-dichloro-3-(hydroxyamino)indol-2-one
Reactant of Route 6
6,7-dichloro-3-(hydroxyamino)indol-2-one

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